molecular formula C14H18N2O2S B2873491 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868370-19-8

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2873491
CAS No.: 868370-19-8
M. Wt: 278.37
InChI Key: AINASQCADYRURG-PFONDFGASA-N
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Description

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)acetamide
  • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide
  • N-(3-ethyl-1,3-benzothiazol-2-ylidene)propanamide

Uniqueness

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative, antibacterial, and antioxidative effects, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

N 2Z 3 ethyl 4 methoxy 7 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene propanamide\text{N 2Z 3 ethyl 4 methoxy 7 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene propanamide}

Antiproliferative Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] have shown promising results in inhibiting the growth of MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (µM)
1MCF-73.1
2HCT 1163.7
3HEK 2935.3

These findings suggest that the presence of methoxy and ethyl substituents may enhance the compound's activity by affecting its interaction with cellular targets .

Antibacterial Activity

The antibacterial properties of related benzothiazole derivatives have also been investigated. A study highlighted that certain substituted derivatives demonstrated strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) as low as 8 µM . This suggests that the structural features of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] could confer similar antibacterial properties.

Antioxidative Activity

Antioxidative activity is another critical aspect of the biological profile of benzothiazole derivatives. Compounds with methoxy and hydroxy groups have been shown to exhibit enhanced antioxidant capabilities due to their ability to donate electrons or hydrogen atoms to stabilize free radicals .

Method of AssessmentCompoundActivity Level
DPPH Scavenging9High
ABTS Assay10Moderate
FRAP Test11Low

These results indicate that N-substituted benzothiazoles may protect against oxidative stress-related damage in cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Antiproliferative Effects : A series of methoxy-substituted benzimidazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Testing : Another study focused on the antibacterial efficacy of benzothiazole derivatives against clinical strains of bacteria. The results indicated a correlation between structural modifications and increased antibacterial potency .

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-11(17)15-14-16(6-2)12-10(18-4)8-7-9(3)13(12)19-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINASQCADYRURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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